5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole
CAS No.:
Cat. No.: VC18601810
Molecular Formula: C13H10BClO3
Molecular Weight: 260.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BClO3 |
|---|---|
| Molecular Weight | 260.48 g/mol |
| IUPAC Name | 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole |
| Standard InChI | InChI=1S/C13H10BClO3/c15-10-1-3-11(4-2-10)18-12-5-6-13-9(7-12)8-17-14(13)16/h1-7,16H,8H2 |
| Standard InChI Key | DHSMLLHHRFGAHS-UHFFFAOYSA-N |
| Canonical SMILES | B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-(4-Chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole belongs to the benzoxaborole family, distinguished by a fused benzene and oxaborole ring system. The oxaborole moiety contains a boron atom coordinated to two oxygen atoms, forming a five-membered ring critical for biological activity. The 4-chlorophenoxy substituent at the 5-position enhances lipophilicity and target binding, as evidenced by its role in improving antifungal potency compared to simpler benzoxaboroles .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀BClO₃ | |
| Molecular Weight | 260.48 g/mol | |
| Melting Point | 150–154 °C | |
| Predicted Boiling Point | 273.2 ± 50.0 °C | |
| Density | 1.35 ± 0.1 g/cm³ | |
| Solubility | DMSO, Ethanol, PBS (pH 7.2) |
The compound’s crystalline solid form and stability at -20°C make it suitable for long-term storage in research settings. Its pKa of ~6.60 suggests moderate acidity, likely influencing solubility and membrane permeability in biological systems .
Synthesis and Derivative Development
Synthetic Pathways
While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:
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Silylation/Boronation: Formation of the benzoxaborole core via boron incorporation into a phenolic precursor .
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Nucleophilic Substitution: Introduction of the 4-chlorophenoxy group through coupling reactions under controlled conditions.
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Purification: Chromatographic techniques to achieve >95% purity, as specified by commercial suppliers.
Recent advancements in benzoxaborole synthesis, such as those reported for benzosiloxaboroles , highlight the feasibility of modifying the core structure to enhance activity. For example, replacing fluorine with chlorine at strategic positions improves target affinity, a principle that may extend to 5-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole .
Mechanism of Antifungal Action
Target Engagement
The compound inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. By competitively binding to the enzyme’s active site, it prevents aminoacylation of tRNA-leucine, leading to translational arrest and cell death. This mechanism mirrors that of AN-2718, a related benzoxaborole with IC₅₀ values of 2 μM against Aspergillus fumigatus LeuRS .
Spectrum of Activity
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Candida albicans: MIC₉₀ values in the low micromolar range, comparable to fluconazole.
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Dermatophytes: Demonstrates potent activity against Trichophyton rubrum (MIC₉₀: 0.39–3.12 mg/L).
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Aspergillus fumigatus: Effective at concentrations ≤10 μM, surpassing azole-class antifungals in resistant strains.
Comparative Analysis with Approved Benzoxaboroles
Table 2: Benchmarking Against Therapeutic Benzoxaboroles
The 4-chlorophenoxy group in the target compound confers enhanced antifungal specificity compared to tavaborole’s simpler structure, while avoiding the anti-inflammatory off-target effects seen in crisaborole .
Applications and Future Directions
Research Challenges
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Toxicity Profiling: Limited data on mammalian cell cytotoxicity necessitate comprehensive safety studies.
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Resistance Mechanisms: Monitoring for mutations in LeuRS binding sites is critical during clinical development.
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